molecular formula C18H20BrNO2 B11990123 2-Bromo-N-(2-(4-propylphenoxy)ethyl)benzamide CAS No. 292644-21-4

2-Bromo-N-(2-(4-propylphenoxy)ethyl)benzamide

Cat. No.: B11990123
CAS No.: 292644-21-4
M. Wt: 362.3 g/mol
InChI Key: SSLLBEVIPZZPJQ-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-(4-propylphenoxy)ethyl)benzamide is an organic compound with the molecular formula C18H20BrNO2 and a molecular weight of 362.27 g/mol . This compound is characterized by the presence of a bromine atom, a benzamide group, and a propylphenoxyethyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-(4-propylphenoxy)ethyl)benzamide typically involves the reaction of 2-bromo-benzoyl chloride with 2-(4-propylphenoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-(4-propylphenoxy)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-(2-(4-propylphenoxy)ethyl)benzamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-(4-propylphenoxy)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(4-bromophenyl)benzamide: Similar structure but with an additional bromine atom on the phenyl ring.

    2-Bromo-N-methylbenzamide: Lacks the propylphenoxyethyl moiety.

    2-Bromo-N-(2-(4-methoxyphenoxy)ethyl)benzamide: Contains a methoxy group instead of a propyl group.

Uniqueness

2-Bromo-N-(2-(4-propylphenoxy)ethyl)benzamide is unique due to the presence of the propylphenoxyethyl moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective .

Properties

CAS No.

292644-21-4

Molecular Formula

C18H20BrNO2

Molecular Weight

362.3 g/mol

IUPAC Name

2-bromo-N-[2-(4-propylphenoxy)ethyl]benzamide

InChI

InChI=1S/C18H20BrNO2/c1-2-5-14-8-10-15(11-9-14)22-13-12-20-18(21)16-6-3-4-7-17(16)19/h3-4,6-11H,2,5,12-13H2,1H3,(H,20,21)

InChI Key

SSLLBEVIPZZPJQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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